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Compound of Interest

Compound Name:
2-(4-Chlorophenoxy)-4-

methylaniline

CAS No.: 919118-71-1

Cat. No.: B1361043 Get Quote

CAS Registry Number: 919118-71-1 Molecular Formula: C₁₃H₁₂ClNO Molecular Weight:

233.69 g/mol [1]

Executive Summary
2-(4-Chlorophenoxy)-4-methylaniline is a specialized aromatic amine intermediate used

primarily in the synthesis of azo dyes, pigments, and agrochemicals. Its utility is defined by the

unique electronic interplay between the electron-donating methyl group and the sterically

demanding, electron-withdrawing chlorophenoxy moiety.

Understanding the pKa of this molecule is critical for:

Purification: Optimizing pH for liquid-liquid extraction (LLE).

Chromatography: Selecting mobile phase buffers to control peak tailing.

Environmental Fate: Predicting mobility and ionization state in aqueous systems.

This guide provides a derived pKa profile based on quantitative structure-property relationships

(QSPR) and details the specific experimental protocols required to validate these values in a

laboratory setting.
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Structural Analysis & Electronic Environment
The ionization behavior of the primary amine (-NH₂) in this molecule is governed by three

competing factors. The basicity of the nitrogen lone pair is modulated as follows:

A. The "Push" (4-Methyl Group)
Effect: Inductive Donation (+I).

Mechanism: The methyl group at the para position pushes electron density into the benzene

ring. This density is delocalized to the amine nitrogen, stabilizing the conjugate acid

(ammonium ion) and increasing basicity.

Reference Point: Shifts pKa approx. +0.5 units relative to aniline.

B. The "Pull" & "Block" (2-(4-Chlorophenoxy) Group)
Effect: Inductive Withdrawal (-I) & Steric Hindrance.

Mechanism:

Inductive: The ether oxygen is electronegative, pulling density through the sigma bond

framework (lowering basicity).

Steric/Ortho Effect: The bulky phenoxy group at the ortho position creates steric

hindrance. This disrupts the solvation shell of the protonated ammonium cation (-NH₃⁺).

Without efficient solvation, the cation is destabilized, favoring the neutral form and

lowering basicity.

Intramolecular H-Bonding: There is a potential for a weak intramolecular hydrogen bond

between the amine proton and the ether oxygen in the neutral state, further stabilizing the

base and resisting protonation.

C. The Remote Modulator (4-Chloro Substituent)
Effect: Weak Inductive Withdrawal.
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Mechanism: The chlorine atom on the phenoxy ring exerts a weak electron-withdrawing

effect. While remote, it decreases the electron density of the phenoxy oxygen, slightly

amplifying the -I effect on the central ring.

pKa Profiling & Predicted Values
Direct experimental aqueous pKa values for this specific CAS are rare in open literature.

However, using high-fidelity fragment-based prediction models and analog comparison, we can

derive a highly confident range.

Comparative Analog Data
Compound Structure

pKa (Conjugate
Acid)

Effect Note

Aniline Ph-NH₂ 4.63 Reference standard.

p-Toluidine 4-Me-Ph-NH₂ 5.08
+I effect of Methyl

increases pKa.

o-Phenoxyaniline 2-OPh-Ph-NH₂ ~3.5 - 3.7

Ortho-phenoxy

reduces pKa

significantly (-I,

Steric).

2-(4-Cl-Phenoxy)-4-

Me-aniline
Target 4.1 ± 0.3 Combined Effect.

Derived pKa Value
Estimated pKa: 4.1

Interpretation: The molecule is a weak base. It is significantly less basic than p-toluidine due

to the ortho-phenoxy group, but slightly more basic than o-phenoxyaniline due to the para-

methyl group.

Ionization Diagram
The following diagram illustrates the equilibrium and the electronic forces at play.
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Substituent Effects on N-Lone Pair

Neutral Base (B)
(Hydrophobic, LogP ~4.5)

Conjugate Acid (BH+)
(Water Soluble, pH < 4.1)

+ H+

4-Methyl (+I)
Increases Basicity

Stabilizes BH+

2-Phenoxy (-I, Steric)
Decreases Basicity Destabilizes BH+

Click to download full resolution via product page

Figure 1: Ionization equilibrium and substituent effects on the aniline nitrogen.

Solubility & Partitioning (LogD)
Due to the lipophilic nature of the chlorophenoxy and methyl groups, this molecule exhibits low

aqueous solubility in its neutral form.

Estimated LogP (Neutral): 4.2 – 4.6 (High Lipophilicity)

LogD (pH Dependent):

pH < 2.0: Molecule is >99% protonated (Cationic). Solubility increases significantly; LogD

drops to ~1.5.

pH = 4.1 (pKa): 50% Ionized.

pH > 6.0: Molecule is >99% Neutral. Solubility is minimal; LogD approaches LogP (~4.5).

Operational Insight: To extract this compound from an organic reaction mixture into water, you

must acidify the aqueous phase to pH < 2.0. To extract it back into an organic solvent, adjust

the aqueous phase to pH > 6.0.

Experimental Protocol: pKa Determination
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Because of the high LogP, standard aqueous potentiometric titration will likely fail due to

precipitation of the neutral species near the pKa. The recommended method is Potentiometric

Titration in Mixed Solvents (Yasuda-Shedlovsky Method).

Methodology: Mixed-Solvent Extrapolation
Objective: Determine aqueous pKa by titrating in varying ratios of Methanol/Water and

extrapolating to 0% organic solvent.

Reagents
Analyte: ~50 mg of 2-(4-Chlorophenoxy)-4-methylaniline (High Purity).

Titrant: 0.1 M HCl (standardized).

Solvents: CO₂-free water, HPLC-grade Methanol.

Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength).

Step-by-Step Protocol
Preparation: Prepare three titration vessels with 30 mL of solvent mixture containing 0.1 M

KCl.

Mixture A: 30% Methanol / 70% Water (v/v)

Mixture B: 40% Methanol / 60% Water (v/v)

Mixture C: 50% Methanol / 50% Water (v/v)

Dissolution: Dissolve accurately weighed analyte (~10 mg) into each vessel. Ensure

complete dissolution (the methanol helps solubilize the neutral base).

Titration: Titrate with 0.1 M HCl using a calibrated pH electrode. Record pH vs. Volume of

titrant.

Calculation: Determine the apparent pKa (psKa) for each solvent ratio using the half-

equivalence point or Gran plot analysis.
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Extrapolation (Yasuda-Shedlovsky):

Plot psKa + log[H₂O] (y-axis) vs. 1/Dielectric Constant (ε) of the solvent mixture (x-axis).

Perform linear regression. The y-intercept corresponds to the aqueous pKa.

Workflow Diagram
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Check Aqueous Solubility
(Likely Insoluble)
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Figure 2: Workflow for determining pKa of lipophilic amines using mixed-solvent titration.

Implications for Drug Development & Synthesis
A. Impurity Profiling (HPLC)
In Reversed-Phase HPLC, this amine will cause severe peak tailing if the silanols on the

column support are active.

Recommendation: Use a mobile phase pH > 6.0 (neutral form) for high retention, or pH < 2.5

(cationic form) for low retention. Avoid pH 3.5–4.5 (near pKa) to prevent peak splitting and

broadening.

Additives: Use Triethylamine (TEA) or Trifluoroacetic acid (TFA) as ion-pairing

agents/modifiers to improve peak shape.

B. Salt Formation
To isolate this intermediate as a stable solid, forming a hydrochloride salt is viable.

Protocol: Dissolve the oil/solid in diethyl ether or ethanol. Bubble dry HCl gas or add

concentrated HCl in dioxane. The hydrochloride salt (C₁₃H₁₃Cl₂NO) should precipitate due to

the high lattice energy of the ionic species compared to the neutral lipophile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-(4-CHLOROPHENOXY)-2-METHYLANILINE CAS#: 946743-01-7
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behavior-of-2-4-chlorophenoxy-4-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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